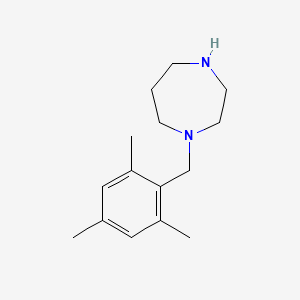

1-(Mesitylmethyl)-1,4-diazepane

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(2,4,6-trimethylphenyl)methyl]-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2/c1-12-9-13(2)15(14(3)10-12)11-17-7-4-5-16-6-8-17/h9-10,16H,4-8,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNKQURSLYXVLGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)CN2CCCNCC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30383217 | |

| Record name | 1-(mesitylmethyl)-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690632-22-5 | |

| Record name | 1-(mesitylmethyl)-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Mesitylmethyl 1,4 Diazepane and Analogues

Foundational Strategies for 1,4-Diazepane Ring Construction

The construction of the seven-membered 1,4-diazepane ring is a key challenge in the synthesis of these compounds. researchgate.net Several foundational strategies have been developed over the years.

One common approach involves the cyclocondensation of diamines with bis-electrophiles. nih.gov For instance, the reaction of a 1,2-diamine with a suitable three-carbon dielectrophile can lead to the formation of the 1,4-diazepane ring. Another widely used method is the intramolecular cyclization of a linear precursor containing two nitrogen atoms separated by an appropriate carbon chain. researchgate.net This can be achieved through reactions like reductive amination or amide bond formation followed by reduction. researchgate.net

More advanced and atom-economical methods include domino processes. For example, a protocol involving the in situ generation of an aza-Nazarov reagent from simple starting materials like 1,2-diamines and alkyl 3-oxohex-5-enoates has been described for the synthesis of 1,4-diazepanes. acs.org The use of N-propargylamines as versatile building blocks has also gained attention, offering shorter synthetic routes with high atom economy. rsc.orgresearchgate.net

Furthermore, multicomponent reactions provide an efficient pathway to construct the 1,4-diazepane core. These reactions, which involve three or more starting materials in a single step, allow for the rapid generation of molecular diversity. researchgate.net Ring-closing metathesis (RCM) has also been employed for the synthesis of diazepinone nucleosides, which can be precursors to 1,4-diazepanes. rsc.org

The table below summarizes some of the key foundational strategies for 1,4-diazepane ring construction.

| Strategy | Description | Key Features |

| Cyclocondensation | Reaction of a diamine with a bis-electrophile. nih.gov | A classical and straightforward method. |

| Intramolecular Cyclization | Cyclization of a linear precursor containing two nitrogen atoms. researchgate.net | Often involves reductive amination or amide formation/reduction. researchgate.net |

| Domino Reactions | In situ generation of reactive intermediates that undergo subsequent cyclization. acs.org | Atom-economical and can be performed under solvent-free conditions. acs.org |

| N-Propargylamine Chemistry | Utilization of N-propargylamines as building blocks. rsc.orgresearchgate.net | Offers shorter synthetic routes and high atom economy. rsc.orgresearchgate.net |

| Multicomponent Reactions | Three or more reactants combine in a single step. researchgate.net | Efficient for generating diverse libraries of compounds. researchgate.net |

| Ring-Closing Metathesis | Formation of a cyclic compound via an olefin metathesis reaction. rsc.org | Useful for synthesizing unsaturated diazepane derivatives. rsc.org |

Specific Synthetic Pathways to 1-(Mesitylmethyl)-1,4-diazepane

The synthesis of this compound involves the initial construction of the 1,4-diazepane ring followed by or concurrent with the introduction of the mesitylmethyl group at one of the nitrogen atoms.

Precursor Derivatization and Key Reaction Steps

The synthesis typically starts with commercially available or readily prepared precursors. A common strategy is the reductive amination of a suitable aldehyde or ketone with a diamine. In the context of this compound, this could involve the reaction of mesitylaldehyde with a protected or unprotected 1,4-diazepane.

Alternatively, a key step could be the N-alkylation of a pre-formed 1,4-diazepane ring. This involves reacting 1,4-diazepane with mesitylmethyl halide (e.g., mesitylmethyl bromide or chloride) in the presence of a base. The choice of the base and solvent is crucial for optimizing the yield and minimizing side reactions.

Another approach is the intramolecular cyclization of a precursor already containing the mesitylmethyl group. For example, a compound with a mesitylmethylamino group and a suitable leaving group separated by a three-carbon chain can be cyclized to form the desired product.

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is critical for achieving high yields and purity of this compound. Key parameters that are often optimized include the choice of catalyst, solvent, temperature, and reaction time. nih.gov

For instance, in reductive amination reactions, the choice of the reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride) can significantly impact the outcome. The pH of the reaction mixture may also need to be carefully controlled.

In N-alkylation reactions, the strength and stoichiometry of the base are important factors. A strong, non-nucleophilic base is often preferred to avoid competing elimination reactions. The choice of solvent can influence the solubility of the reactants and the rate of the reaction.

The table below presents a hypothetical optimization of the N-alkylation reaction for the synthesis of this compound.

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | K₂CO₃ | Acetonitrile | Reflux | 24 | 65 |

| 2 | Et₃N | Dichloromethane | Room Temp | 48 | 50 |

| 3 | NaH | THF | 0 to Room Temp | 12 | 80 |

| 4 | Cs₂CO₃ | DMF | 80 | 8 | 92 |

Diversification Strategies for N-Substitution on the 1,4-Diazepane Core

The 1,4-diazepane scaffold allows for extensive diversification at both nitrogen atoms, enabling the synthesis of a wide range of analogues with potentially different biological activities. nih.gov

Introduction of Mesitylmethyl and Other Aryl/Alkyl Substituents

The introduction of various substituents on the nitrogen atoms of the 1,4-diazepane ring can be achieved through several methods. rsc.org Reductive amination is a versatile method for introducing a wide array of alkyl and arylalkyl groups. This involves reacting the parent 1,4-diazepane with an appropriate aldehyde or ketone in the presence of a reducing agent.

Direct N-alkylation with alkyl or arylmethyl halides is another common strategy. The reactivity of the halide and the choice of the base are critical for the success of this reaction. For less reactive aryl halides, transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form the C-N bond.

A one-pot, three-component reaction has been reported for the synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines, which showcases a strategy for multiple N-substitutions in a single synthetic operation. nih.gov

Stereochemical Control in Diazepane Synthesis

The introduction of stereocenters into the 1,4-diazepane ring is of great interest for developing chiral drugs and probes. researchgate.net Stereochemical control can be achieved through several strategies. numberanalytics.com

One approach is to use chiral starting materials, such as enantiomerically pure amino acids or diamines. researchgate.net The chirality is then carried through the synthetic sequence to the final product.

Asymmetric synthesis provides another powerful tool for establishing stereochemistry. numberanalytics.com This can involve the use of chiral catalysts or auxiliaries in key bond-forming reactions. For example, asymmetric reductive amination can be used to introduce a chiral center at the 2-position of the 1,4-diazepane ring. researchgate.net

Intramolecular reactions of chiral precursors can also lead to the formation of enantiomerically enriched 1,4-diazepanes. For instance, the intramolecular Fukuyama-Mitsunobu cyclization of a chiral N-nosyl diamino alcohol has been used to construct a chiral 1,4-diazepane intermediate. researchgate.net

Computational methods are increasingly being used to predict and understand the stereochemical outcomes of reactions, aiding in the design of stereoselective syntheses. nih.govchemrxiv.org

The table below summarizes some strategies for stereochemical control in diazepane synthesis.

| Strategy | Description | Example |

| Chiral Pool Synthesis | Use of enantiomerically pure starting materials. researchgate.net | Synthesis from chiral amino acids. researchgate.net |

| Asymmetric Catalysis | Use of a chiral catalyst to induce stereoselectivity. researchgate.net | Asymmetric reductive amination. researchgate.net |

| Chiral Auxiliaries | Covalent attachment of a chiral auxiliary to control stereochemistry. researchgate.net | Evans' oxazolidinone auxiliaries. |

| Intramolecular Cyclization of Chiral Precursors | Cyclization of a precursor containing a stereocenter. researchgate.net | Fukuyama-Mitsunobu cyclization of a chiral diamino alcohol. researchgate.net |

Catalytic Approaches in 1,4-Diazepane Ring Formation

The formation of the 1,4-diazepane ring, a seven-membered heterocycle, presents unique challenges due to unfavorable enthalpic and entropic factors associated with medium-sized ring closure. Catalytic methodologies have emerged as powerful tools to overcome these hurdles, offering high efficiency and selectivity.

Ruthenium-Catalyzed Hydrogen Borrowing Reactions for Diazacycles

A particularly elegant and sustainable strategy for the synthesis of N-substituted 1,4-diazepanes is the ruthenium-catalyzed hydrogen borrowing (or hydrogen transfer) reaction. This methodology facilitates the coupling of diamines with diols to form the diazepine (B8756704) ring, with water as the sole theoretical byproduct. thieme-connect.comnih.govorganic-chemistry.org

The process is initiated by the ruthenium catalyst, which temporarily "borrows" hydrogen from an alcohol to oxidize it to an aldehyde in situ. This aldehyde then undergoes condensation with a primary or secondary amine of the diamine substrate, forming an enamine or imine intermediate. Subsequent intramolecular cyclization followed by the return of the "borrowed" hydrogen from the catalyst to the intermediate results in the formation of the saturated diazepane ring and regeneration of the catalyst.

One of the significant challenges in this reaction is the potential for the chelating diamine substrate to deactivate the metal catalyst. thieme-connect.com However, researchers have developed specific (pyridyl)phosphine-ligated ruthenium(II) catalysts that are tolerant to these chelating amines. thieme-connect.comnih.gov These catalysts have proven effective in the synthesis of a variety of 1,4-diazepanes. thieme-connect.comorganic-chemistry.org For instance, the reaction of N,N'-dibenzylethylenediamine with 1,3-propanediol, catalyzed by a specialized ruthenium complex, yields the corresponding 1,4-dibenzyl-1,4-diazepane in good yield.

This method has been successfully applied to the synthesis of the pharmaceutical compound homochlorcyclizine, which features a 1,4-diazepane core. nih.gov The reaction demonstrates the practical utility of this green synthetic route.

Table 1: Ruthenium-Catalyzed Synthesis of 1,4-Diazepane Analogues via Hydrogen Borrowing

| Diamine Reactant | Diol Reactant | Catalyst (mol%) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| N,N'-Dibenzylethylenediamine | 1,3-Propanediol | Ru(II) complex (5) | 1,4-Dibenzyl-1,4-diazepane | 85 | thieme-connect.com |

| N-Benzylethylenediamine | 1,3-Propanediol | Ru(II) complex (5) | 1-Benzyl-1,4-diazepane | 71 | thieme-connect.com |

| N-(4-Chlorobenzhydryl)ethylenediamine | 1,3-Propanediol | Ru(II) complex (5) | Homochlorcyclizine | 67 | nih.gov |

Metal-Mediated Cyclization and Coupling Reactions

Beyond ruthenium-catalyzed hydrogen borrowing, a variety of other metal-mediated reactions are employed for the construction of the 1,4-diazepane ring and its benzo-fused analogues. These reactions often involve the formation of carbon-nitrogen bonds through intramolecular cyclization, driven by catalysts based on metals such as palladium, copper, and titanium.

Palladium-Catalyzed Reactions: Palladium catalysts are versatile tools for C-N bond formation. Intramolecular Buchwald-Hartwig amination is a key strategy for synthesizing benzodiazepine (B76468) derivatives, which are structural analogues of 1,4-diazepanes. This reaction typically involves the cyclization of a substrate containing an amine and an aryl halide, facilitated by a palladium catalyst with a suitable phosphine (B1218219) ligand.

Copper-Catalyzed Reactions: Copper-catalyzed methods also provide efficient routes to diazepine systems. For instance, copper-promoted intramolecular alkene diamination has been used to synthesize 1,4-benzodiazepinones. In this approach, a copper salt promotes the cyclization of an N-allyl benzamide (B126) derivative with an external amine, forming the seven-membered ring.

Titanium-Catalyzed Reactions: Lewis acids like titanium(IV) isopropoxide can catalyze the formation of the 1,4-diazepane ring. This has been demonstrated in the synthesis of chiral 1,4-diazepanes derived from (S)-serine. The key step involves the intramolecular aminolysis of a chloropropionamide, which is catalyzed by the titanium Lewis acid to form a bicyclic intermediate that is subsequently converted to the desired diazepane. nih.gov

Green Chemistry Principles and Sustainable Synthesis

The development of synthetic methodologies for 1,4-diazepanes is increasingly guided by the principles of green chemistry, which prioritize sustainability, efficiency, and environmental benignity.

Atom Economy: A central tenet of green chemistry is maximizing atom economy, which measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. The ruthenium-catalyzed hydrogen borrowing reaction is a prime example of a highly atom-economical process, as the formal co-product is simply water. organic-chemistry.org Similarly, domino reactions that combine multiple transformations into a single synthetic operation, such as the in situ generation of an aza-Nazarov reagent followed by intramolecular cyclization to form 1,4-diazepanes, are inherently atom- and step-economical. nih.govacs.org

Catalyst Recyclability and Benign Solvents: The use of recyclable catalysts and environmentally friendly solvents are key aspects of sustainable synthesis. Heteropolyacids (HPAs) have been employed as efficient and recyclable catalysts for the synthesis of 1,4-diazepine derivatives. nih.gov These solid acid catalysts can be easily recovered and reused, reducing waste and cost. Furthermore, some synthetic protocols for diazepine analogues have been developed to run under solvent-free conditions, which completely eliminates the environmental impact and cost associated with solvent use and disposal. nih.govresearchgate.net For example, the condensation of o-phenylenediamine (B120857) with α,β-unsaturated carbonyl compounds to form 1,5-benzodiazepines has been effectively carried out without a solvent, using a reusable catalyst like sulfamic acid. researchgate.net

The pursuit of these green principles in the synthesis of this compound and its analogues not only leads to more environmentally responsible chemical manufacturing but also often results in more efficient and cost-effective processes.

Molecular Mechanisms and Pharmacological Activities of 1,4 Diazepane Derivatives

General Biological Significance of Diazepane Frameworks

The 1,4-diazepane scaffold is a seven-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4. wikipedia.orgresearchgate.net This structural motif is recognized as a "privileged structure" in medicinal chemistry due to its ability to serve as a versatile template for the design of ligands that can interact with a wide array of biological targets. jocpr.comresearchgate.net The inherent conformational flexibility of the seven-membered ring allows for the precise spatial orientation of various substituents, enabling tailored interactions with the active sites of proteins. researchgate.net

Derivatives of the 1,4-diazepane framework have demonstrated a broad spectrum of biological activities, including antipsychotic, anxiolytic, anticonvulsant, anthelmintic, antibacterial, antifungal, and anticancer properties. researchgate.netnih.govbenthamdirect.comsemanticscholar.org The well-known anxiolytic drug Diazepam (Valium®) and the antipsychotic Clozapine are prominent examples of drugs that, while belonging to the broader benzodiazepine (B76468) class, highlight the therapeutic potential of seven-membered diazepine-containing ring systems. jocpr.comresearchgate.netresearchgate.net The ability of this framework to be readily functionalized allows for the development of compounds with diverse pharmacological profiles, making it a cornerstone in the discovery of new therapeutic agents. nih.govmdpi.com

Receptor and Enzyme Interaction Profiles

The diverse biological effects of 1,4-diazepane derivatives stem from their ability to interact with a variety of receptors and enzymes.

Modulation of G-Protein Coupled Receptors (GPCRs)

G-protein coupled receptors are a large family of transmembrane receptors that play crucial roles in cellular signaling. dntb.gov.ua Finding small, non-peptide molecules that can modulate GPCRs, particularly those with peptide endogenous ligands, is a significant goal in medicinal chemistry. nih.gov The 1,4-diazepane scaffold has been explored as a core structure for developing such ligands. researchgate.net

For instance, derivatives of 1,4-dihydro- benthamdirect.comnih.govdiazepine-5,7-dione have been synthesized and shown to possess activity at melanocortin 1 and 4 receptors (MC1R and MC4R), which are GPCRs involved in various physiological processes. nih.gov Specifically, certain compounds from this series were found to reduce food intake in preclinical models, an effect that was reversible by a known MC4R antagonist, confirming the target engagement. nih.gov This highlights the potential of the 1,4-diazepane framework in developing treatments for metabolic disorders.

Inhibition of Key Enzyme Systems

The 1,4-diazepane moiety has been successfully incorporated into inhibitors of several key enzyme systems.

Factor Xa: Factor Xa (fXa) is a serine protease that plays a critical role in the blood coagulation cascade, making it a key target for the development of anticoagulant drugs. nih.govnih.govwikipedia.org Novel 1,4-diazepane derivatives have been designed where the diazepane moiety interacts with a specific binding pocket (the S4 aryl-binding domain) of the fXa active site. nih.gov One such compound, YM-96765, demonstrated potent fXa inhibitory activity with an IC50 of 6.8 nM and showed effective antithrombotic activity in preclinical models. nih.gov

Beta-Lactamase: Beta-lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics. mdpi.com The discovery of non-β-lactam inhibitors is a crucial strategy to combat this resistance. The 1,4-diazepine-5-one scaffold, present after the intramolecular cleavage of some β-lactam antibiotics, has inspired the design of novel inhibitors. researchgate.net While some synthesized pyrrolo[2,1-c] benthamdirect.comnih.govbenzodiazepine derivatives showed weak inhibitory activity against TEM-1 and P99 β-lactamases, this line of research demonstrates the exploration of the diazepine (B8756704) framework for this application. researchgate.net

Adenosine Deaminase (ADA): Adenosine deaminase is a zinc-dependent metalloenzyme involved in purine (B94841) metabolism and is a target for cancer therapies. nih.gov While specific 1,4-diazepane inhibitors of ADA are not prominently featured, the broader class of heterocyclic compounds is under investigation. For example, oxazoline (B21484) and imidazoline (B1206853) derivatives have been identified as inhibitors of ADA. nih.gov The general principle of designing heterocyclic scaffolds to interact with metalloenzymes is applicable to the 1,4-diazepane framework.

Src/Abl Kinase: Information regarding direct inhibition of Src/Abl kinases by 1,4-diazepane derivatives is limited in the provided search results. However, the general field of kinase inhibitors is vast, with many heterocyclic scaffolds being employed.

Lipoxygenase: Phenylpiperazine derivatives of 1,4-benzodioxan have been identified as selective cyclooxygenase-2 (COX-2) inhibitors, an enzyme involved in inflammation, which is mechanistically related to lipoxygenases. nih.gov This suggests the potential for similar heterocyclic structures to be adapted for lipoxygenase inhibition.

Sigma Receptor Ligand Interactions and Subtype Selectivity (σ1R, σ2R)

Sigma receptors (σR), with their two main subtypes σ1 and σ2, are a unique class of proteins implicated in various central nervous system disorders. nih.govsigmaaldrich.com The 1,4-diazepane framework has been utilized to develop potent and selective sigma receptor ligands. nih.govacs.orgnih.gov

A series of diazepane-containing derivatives were synthesized and evaluated for their affinity to sigma receptors. nih.gov Notably, benzofuran (B130515) and quinoline (B57606) substituted diazepane derivatives displayed high affinity. nih.govacs.orgnih.gov One particular benzofuran derivative emerged as a promising compound with high affinity for the σ1 receptor, low cytotoxicity, and potent antioxidant activity. nih.govnih.gov Molecular dynamics simulations confirmed a strong interaction of this compound with the active site of the σ1 receptor. nih.gov These findings suggest the potential of 1,4-diazepane-based ligands for the treatment of neurodegenerative disorders. nih.govacs.org

Cellular and Molecular Biological Investigations

The interaction of 1,4-diazepane derivatives with their molecular targets can trigger downstream effects on various signal transduction pathways.

Impact on Signal Transduction Pathways

While direct studies on the impact of "1-(Mesitylmethyl)-1,4-diazepane" on specific signaling pathways are not available, the broader activities of related compounds provide some insights.

PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a critical regulator of cell proliferation, survival, and angiogenesis, and its dysregulation is often observed in cancer. nih.gov Cannabinoids, which can be modulated by certain receptor ligands, have been shown to exert anti-proliferative and pro-apoptotic effects through the inhibition of the PI3K/Akt/mTOR signaling pathway. dovepress.com Given that some 1,4-diazepane derivatives are being explored as ligands for various receptors, it is plausible that they could indirectly influence this pathway. nih.gov

JAK/STAT, MAPK, and NF-κB Pathways: Detailed investigations into the effects of 1,4-diazepane derivatives on the JAK/STAT, MAPK, and NF-κB signaling pathways are not extensively covered in the provided search results. However, these pathways are central to cellular processes like inflammation and immune responses. Since 1,4-diazepane derivatives have shown potential as anti-inflammatory agents, it is a reasonable area for future investigation. nih.gov

Data Tables

Table 1: Selected 1,4-Diazepane Derivatives and their Biological Targets

| Compound Class | Target | Biological Activity | Reference |

| 1,4-Diazepane Derivatives | Factor Xa | Anticoagulant, Antithrombotic | nih.gov |

| Benzofuran/Quinoline Substituted Diazepanes | Sigma-1 Receptor (σ1R) | High-affinity Ligand, Antioxidant | nih.govacs.orgnih.gov |

| 1,4-Dihydro- benthamdirect.comnih.govdiazepine-5,7-diones | Melanocortin Receptors (MC1R, MC4R) | Agonist, Appetite Suppression | nih.gov |

| Pyrrolo[2,1-c] benthamdirect.comnih.govbenzodiazepines | Beta-Lactamase | Weak Inhibitor | researchgate.net |

| 1,4-Diazepane-2-ones | LFA-1 | Antagonist | doi.org |

Table 2: Investigated Therapeutic Areas for 1,4-Diazepane Derivatives

| Therapeutic Area | Specific Application | Reference |

| Cardiovascular | Anticoagulation, Antithrombosis | nih.gov |

| Central Nervous System | Neurodegenerative Disorders, Antipsychotic, Anxiolytic, Anticonvulsant | nih.govnih.govacs.orgcarta-evidence.orgnih.gov |

| Infectious Diseases | Antibacterial, Antifungal | nih.govsemanticscholar.org |

| Oncology | Anticancer | nih.govsemanticscholar.org |

| Inflammatory Disorders | Anti-inflammatory | nih.gov |

List of Compounds Mentioned

this compound

YM-96765

Diazepam

Clozapine

1,4-dihydro- benthamdirect.comnih.govdiazepine-5,7-dione

Pyrrolo[2,1-c] benthamdirect.comnih.govbenzodiazepine

1,4-diazepane-2-one

Benzofuran substituted diazepane derivatives

Quinoline substituted diazepane derivatives

1,4-benzodioxan

Research on this compound and its specific pharmacological activities remains largely uncharacterized in publicly available scientific literature.

Extensive searches for the chemical compound this compound have yielded basic chemical and physical properties, but no specific studies detailing its molecular mechanisms or pharmacological activities as requested. Information regarding its effects on apoptosis, cell cycle modulation, angiogenesis, or its potential as an anticancer, antimicrobial, anti-inflammatory, antioxidant, or antithrombotic agent is not present in the current body of scientific publications.

The inquiry into the specific biological functions of this compound and its derivatives reveals a significant gap in the research landscape. While the broader class of 1,4-diazepanes has been a subject of medicinal chemistry research, the unique substitution of a mesitylmethyl group at the N1 position appears to be a novel area with no published preclinical efficacy studies.

General concepts related to the requested pharmacological activities are well-established for other compounds. For instance, the induction of apoptosis and modulation of the cell cycle are known mechanisms of action for various anticancer agents. nih.govnih.gov Similarly, the inhibition of angiogenesis and interference with cytoskeletal signaling are recognized strategies in cancer therapy. nih.govresearchgate.net The fields of antimicrobial, anti-inflammatory, antioxidant, and antithrombotic research are also extensive, with numerous compounds identified and studied for these properties. mdpi.comnih.gov

However, the absence of any specific data for this compound means that no scientifically accurate content can be generated for the outlined sections and subsections. The creation of data tables or detailed research findings for this specific compound is not possible without published experimental evidence.

Further research and publication in peer-reviewed journals are necessary to elucidate the potential therapeutic activities of this compound.

Preclinical Efficacy Studies of 1,4-Diazepane Derivatives.

Neuropharmacological and Central Nervous System (CNS) Effects

Derivatives of 1,4-diazepane are recognized as privileged structures in medicinal chemistry due to their wide range of biological activities, particularly those affecting the central nervous system (CNS). nih.gov The 1,4-diazepane scaffold is a core component of various CNS-active agents, and its derivatives have been investigated for multiple neuropharmacological effects, including anxiolytic, anticonvulsant, and sedative-hypnotic properties. chemisgroup.ussemanticscholar.orgnih.gov

Research into N,N-disubstituted-1,4-diazepane derivatives has identified them as potent antagonists of orexin (B13118510) receptors (OX₁R/OX₂R). nih.gov Orexin antagonism is a novel mechanism for treating insomnia, and these compounds have been shown to decrease wakefulness while increasing both REM and non-REM sleep in animal models. nih.gov This suggests that specific substitutions on the 1,4-diazepane ring system, such as the mesitylmethyl group, could modulate sleep-wake cycles through interaction with the orexin system.

Furthermore, other 1,4-diazepane derivatives have been developed as ligands for sigma receptors (σR). nih.gov Sigma receptors are implicated in a variety of CNS functions and are targets for antipsychotic and antiamnesic drugs. Certain substituted diazepane derivatives have shown high affinity for σ₁ receptors, which are primarily located in the endoplasmic reticulum of neurons. These compounds have also demonstrated antioxidant properties and low cytotoxicity in cell-based assays, indicating potential for neuroprotective applications. nih.gov The broad family of 1,4-benzodiazepines, which share the seven-membered diazepine ring, are well-known for their effects on GABA-A receptors, leading to CNS depressant and anticonvulsant activities. chemisgroup.usresearchgate.net

Structure-Activity Relationship (SAR) Elucidation for Mesitylmethyl-Diazepane Analogues

The biological activity of 1,4-diazepane derivatives is highly dependent on the nature and position of substituents on the diazepine ring and any associated moieties. The diazepine ring itself is conformationally flexible, allowing for structural modifications that can fine-tune the pharmacological profile. chemisgroup.us

Influence of Mesitylmethyl Moiety on Receptor Binding

The mesitylmethyl group, which is a 2,4,6-trimethylbenzyl substituent, is a bulky and lipophilic moiety that can significantly influence how a molecule interacts with a receptor binding pocket. While specific binding data for this compound is not extensively detailed in the available literature, general principles from related structures provide valuable insights.

The incorporation of a benzyl (B1604629) group at the nitrogen of an imidazobenzodiazepin-6-one has been shown to result in moderate to high affinity for diazepam-sensitive benzodiazepine receptors, suggesting the presence of a hydrophobic pocket at the receptor site. nih.gov The mesitylmethyl group, being a substituted benzyl, would be expected to engage in similar hydrophobic interactions. The additional methyl groups on the phenyl ring increase its steric bulk and lipophilicity, which could enhance binding affinity if the pocket can accommodate it.

Furthermore, studies on N,N-disubstituted-1,4-diazepane orexin antagonists have revealed the importance of intramolecular π-stacking interactions in establishing a low-energy, bioactive conformation. nih.gov The mesityl group of a mesitylmethyl substituent provides an aromatic ring capable of participating in such π-π or CH-π interactions with the receptor or other parts of the molecule, potentially stabilizing the bound conformation.

Positional and Substituent Effects on Biological Potency

The biological potency of diazepine derivatives is sensitive to the placement and electronic nature of substituents. For the related 1,4-benzodiazepines, it is well-established that an electron-withdrawing substituent at the 7-position of the fused benzene (B151609) ring enhances anxiolytic and sedative activity. researchgate.net Conversely, substitutions at the 6, 8, and 9 positions generally lead to a decrease in potency. researchgate.net While this compound lacks the fused benzene ring of a benzodiazepine, the principles regarding substituent effects on the core heterocyclic structure remain relevant.

For imidazobenzodiazepine derivatives, replacing a methyl group on the nitrogen at position 5 with larger groups like propyl or allyl significantly reduces affinity at benzodiazepine receptors. However, the introduction of a benzyl group at the same position yields ligands with high affinity, highlighting the specific nature of the hydrophobic interactions involved. nih.gov This suggests that for mesitylmethyl-diazepane analogues, the size and nature of any additional substituents on the diazepine ring would be critical determinants of biological activity.

The table below summarizes general SAR findings for related diazepine and benzodiazepine compounds, which can inform the predicted effects of modifications to a mesitylmethyl-diazepane scaffold.

| Position of Substitution | Effect of Substituent | Impact on Activity | Reference |

| Benzodiazepine Ring A (Position 7) | Electron-withdrawing group (e.g., Cl, NO₂) | Enhances potency | researchgate.net |

| Benzodiazepine Ring A (Positions 6, 8, 9) | General substitution | Reduces potency | researchgate.net |

| Diazepine Ring B (Position 1) | Alkyl or haloalkyl group | Increases activity | researchgate.net |

| Diazepine Ring B (Position 3) | Hydroxy group | Improves metabolism, shortens duration | researchgate.net |

| Diazepine Ring B (Position 5) | Phenyl group | Essential for activity | researchgate.net |

| Imidazobenzodiazepine (Position 5) | Propyl, Allyl groups | Reduces affinity | nih.gov |

| Imidazobenzodiazepine (Position 5) | Benzyl group | Increases affinity | nih.gov |

Conformational Flexion and Activity Profiles

The seven-membered diazepine ring is not planar and can adopt several low-energy conformations, such as chair, boat, and twist-boat forms. nih.govnih.gov The specific conformation adopted by a diazepine derivative can have a profound impact on its activity profile by dictating the three-dimensional arrangement of its pharmacophoric groups.

Computational Chemistry and in Silico Approaches

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic makeup and reactivity of a molecule.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.govnih.gov It is a popular and versatile method for predicting molecular properties. DFT calculations can provide detailed information about the geometry and electronic properties of molecules. nih.gov For derivatives of 1,4-diazepane, DFT studies, often employing functionals like B3LYP with various basis sets, can be used to optimize the molecular geometry and calculate electronic properties. nih.govresearchgate.net Such analyses are fundamental to understanding the stability and reactivity of the compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. irjweb.comnih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates that the molecule is more reactive. nih.gov

The energy of the HOMO is associated with the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. irjweb.com Analysis of the HOMO-LUMO gap can, therefore, provide insights into the charge transfer interactions that can occur within the molecule. irjweb.com For a comprehensive understanding of 1-(Mesitylmethyl)-1,4-diazepane, calculating the HOMO-LUMO energy gap would be a primary step in its theoretical characterization.

Table 1: Illustrative HOMO-LUMO Energy Data for a Hypothetical Diazepane Derivative

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Note: This table is for illustrative purposes only and does not represent actual calculated data for this compound.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. researchgate.netmdpi.com It illustrates the electrostatic potential on the surface of the molecule, with different colors representing regions of varying electron density. nih.gov Typically, red areas indicate negative electrostatic potential, corresponding to electron-rich regions that are susceptible to electrophilic attack. researchgate.net Blue areas represent positive electrostatic potential, indicating electron-poor regions that are prone to nucleophilic attack. researchgate.net

An MEP map of this compound would reveal the electronegative nitrogen atoms of the diazepane ring and the electron-rich regions of the mesityl group as sites of negative potential. In contrast, the hydrogen atoms would likely exhibit positive potential. This information is crucial for predicting how the molecule might interact with other chemical species. nih.govmdpi.com

Molecular Modeling and Simulation Techniques

Molecular modeling and simulation techniques are employed to study the dynamic behavior of molecules and their interactions with biological targets.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein. researchgate.net This method is widely used in drug discovery to screen for potential drug candidates and to understand their binding mechanisms at the active site of a target protein. nih.gov The process involves predicting the binding mode and estimating the binding affinity, often expressed as a scoring function or binding energy. nih.gov

For this compound, molecular docking studies could be performed to investigate its potential interactions with various biological targets. For instance, derivatives of 1,4-diazepane have been explored for their inhibitory activity against various enzymes. nih.gov A typical docking study would involve preparing the 3D structure of the ligand and the target protein, defining the binding site, and then using a docking algorithm to generate and score different binding poses.

Table 2: Illustrative Molecular Docking Results for a Hypothetical Ligand-Protein Complex

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | TYR84, ASP129, PHE290 |

| Hydrogen Bonds | 2 |

| Hydrophobic Interactions | 4 |

Note: This table is for illustrative purposes only and does not represent actual docking results for this compound.

Molecular dynamics (MD) simulations provide detailed information about the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal the conformational changes, stability, and binding kinetics of a ligand-receptor complex over time. nih.gov

In the context of this compound, MD simulations could be used to study the stability of its different conformations in various solvent environments. If a promising binding pose is identified through molecular docking, an MD simulation of the ligand-protein complex can be performed. This would allow for the assessment of the stability of the binding pose and the key interactions over the simulation time, providing a more dynamic and realistic picture of the binding event.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule within a crystal, providing a detailed picture of the close contacts between neighboring molecules. For derivatives of 1,4-diazepane, this analysis reveals the dominant forces governing their crystal packing.

For this compound, which lacks oxygen atoms for hydrogen bonding, the primary interactions are expected to be van der Waals forces. The analysis of similar structures suggests that the most prominent intermolecular contacts would be H···H, C···H/H···C, and N···H/H···N interactions. The mesityl group, with its three methyl groups, and the diazepane ring provide numerous hydrogen atoms, making H···H interactions a major contributor to the crystal stability. The interaction between the hydrogen atoms and the aromatic ring (C-H···π) is also a potential contributor to the supramolecular structure.

Table 1: Predicted Intermolecular Interactions for this compound based on Hirshfeld Surface Analysis of Analogous Compounds

| Interaction Type | Predicted Contribution | Nature of Interaction |

| H···H | High | Van der Waals |

| C···H/H···C | Moderate | Van der Waals |

| N···H/H···N | Low to Moderate | Weak Hydrogen Bonding |

| C-H···π | Possible | Weak Hydrogen Bonding |

This table is a prediction based on the analysis of structurally related diazepine (B8756704) derivatives and the specific functional groups present in this compound.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Mapping

Predictive Models for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These predictive models are crucial in drug discovery for forecasting the activity of novel compounds and optimizing lead structures. plos.orgplos.org For derivatives of 1,4-diazepane, QSAR studies have been employed to predict their potential as therapeutic agents. semanticscholar.org

For example, a study on a series of 1,4-diazepane derivatives as factor Xa inhibitors demonstrated the utility of this approach. nih.gov In such studies, a set of known active and inactive compounds is used to train a machine learning model. nih.govnih.gov The model learns the relationship between molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and the observed biological activity. plos.org Once validated, this model can be used to predict the activity of new, untested compounds like this compound. The accuracy of these models can be quite high, with some studies reporting prediction accuracies of over 90%. plos.org

A hypothetical QSAR study for this compound would involve:

Data Set Compilation: Gathering a series of diazepane derivatives with experimentally determined biological activities for a specific target.

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound.

Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to build a predictive model.

Model Validation: Assessing the predictive power of the model using an external set of compounds.

Identification of Key Pharmacophoric Features

Pharmacophore mapping is a process that identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological activity. researchgate.net This information is invaluable for designing new molecules with enhanced potency and selectivity. The diazepine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.gov

For diazepine derivatives, key pharmacophoric features often include:

A basic nitrogen atom: The nitrogen atoms in the 1,4-diazepane ring can act as hydrogen bond acceptors or become protonated, forming ionic interactions with the biological target.

Hydrophobic regions: The mesityl group in this compound provides a significant hydrophobic region that can engage in van der Waals or hydrophobic interactions with the receptor.

Aromatic features: The mesityl ring itself can participate in π-π stacking or cation-π interactions.

A pharmacophore model for a specific activity of this compound would define the precise spatial relationships between these features. This model could then be used to screen large virtual libraries of compounds to identify new potential drug candidates that fit the pharmacophoric requirements.

Advanced Analytical Techniques for Research and Characterization

Spectroscopic Methods for Structural Confirmation and Purity Assessment

Spectroscopy is the cornerstone of molecular characterization, providing detailed information about the compound's atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of 1-(Mesitylmethyl)-1,4-diazepane. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides a detailed map of the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals corresponding to the mesityl group, the linking methylene (B1212753) group, and the diazepane ring. The secondary amine proton (N-H) on the diazepane ring may appear as a broad singlet, and its chemical shift can be variable.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would be expected to show nine distinct signals: six for the mesityl ring carbons, one for the benzylic methylene carbon, and two for the carbons of the diazepane ring, reflecting the molecule's symmetry.

Predicted NMR Data for this compound ¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~6.85 | s | 2H | Ar-H (Mesityl) |

| ~3.40 | s | 2H | Ar-CH ₂-N |

| ~2.90 | t | 2H | -N-CH ₂-CH₂-NH- |

| ~2.70 | t | 4H | Ar-CH₂-N-(CH ₂)- |

| ~2.25 | s | 9H | Ar-(CH ₃)₃ |

| ~1.80 | p | 2H | -N-CH₂-CH ₂-CH₂-NH- |

| ~1.70 | br s | 1H | -NH - |

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~137.5 | C -CH₃ (Mesityl) |

| ~132.0 | C -CH₂ (Mesityl) |

| ~129.0 | C H (Mesityl) |

| ~60.0 | Ar-C H₂-N |

| ~56.0 | -N-C H₂-CH₂-NH- |

| ~48.0 | Ar-CH₂-N-(C H₂)- |

| ~30.0 | -N-CH₂-C H₂-CH₂-NH- |

Note: Predicted values are based on standard chemical shift ranges for similar functional groups. Actual experimental values may vary based on solvent and other conditions. 's' denotes singlet, 't' denotes triplet, 'p' denotes pentet, and 'br s' denotes broad singlet.

Mass spectrometry (MS) is an essential analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and crucial information about the compound's structure through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) can determine the molecular weight of this compound with high precision, confirming its elemental composition (C₁₅H₂₄N₂). The expected exact mass is approximately 232.1939 Da.

When subjected to ionization, the molecule fragments in a predictable manner. The most characteristic fragmentation would be the cleavage of the benzylic C-N bond, leading to the formation of a stable mesitylmethyl cation (m/z 133), which is a dominant peak in the spectrum. Other fragments corresponding to the diazepane ring structure would also be observed. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are used to separate the compound from a mixture before MS analysis, enhancing sensitivity and providing quantitative data.

Predicted Mass Spectrometry Fragmentation Data

| m/z | Fragment | Description |

|---|---|---|

| 232.19 | [C₁₅H₂₄N₂]⁺ | Molecular Ion (M⁺) |

| 133.09 | [C₁₀H₁₃]⁺ | Mesitylmethyl cation (Benzylic cleavage) |

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is used to identify the functional groups present in the compound. The IR spectrum of this compound would display characteristic absorption bands for its various components.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. The mesityl group in the compound acts as a chromophore. The UV-Vis spectrum is expected to show absorption maxima (λmax) characteristic of a substituted benzene (B151609) ring, typically around 220 nm and 270 nm.

Predicted Infrared (IR) Spectroscopy Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300 - 3400 | N-H Stretch | Secondary Amine (Diazepane) |

| 3010 - 3050 | C-H Stretch | Aromatic (Mesityl) |

| 2850 - 2960 | C-H Stretch | Aliphatic (CH₂, CH₃) |

| 1600, 1475 | C=C Stretch | Aromatic Ring |

Future Research Directions and Translational Perspectives

Patent Landscape and Academic Contributions in the Diazepane Field

The 1,4-diazepane scaffold is well-established in the scientific and patent literature, reflecting its therapeutic importance. researchgate.netnih.gov A search for patents related to 1,4-diazepane derivatives reveals numerous claims for their use in a wide range of diseases, from CNS disorders to cancer. researchgate.net This extensive patenting history underscores the perceived value of this chemical class by the pharmaceutical industry.

However, a specific search for "1-(Mesitylmethyl)-1,4-diazepane" reveals a significant gap in both the patent and academic landscapes. nih.gov The compound itself does not appear to be widely claimed in patents or extensively studied in academic publications. This presents both a challenge and an opportunity. The lack of existing intellectual property around this specific scaffold means that novel analogues and their therapeutic applications could be highly patentable.

Future research in this area would not only contribute new knowledge to the field of medicinal chemistry but also has the potential to generate valuable intellectual property. Academic contributions would focus on publishing novel synthetic routes, structure-activity relationships, and the elucidation of mechanisms of action for new analogues. Successful development could lead to licensing opportunities with pharmaceutical companies interested in novel therapeutic agents. The broad biological potential of the 1,4-diazepane core suggests that a dedicated research program focused on this compound could uncover a wealth of new scientific findings and therapeutic possibilities.

Q & A

Basic Research Questions

Q. What synthetic methodologies are applicable for 1-(Mesitylmethyl)-1,4-diazepane?

- Methodology : The synthesis of this compound can be extrapolated from protocols used for analogous aryl-substituted diazepanes. For example, 1-(3-trifluoromethylphenyl)-1,4-diazepane is synthesized via nucleophilic substitution between 1-bromo-3-(trifluoromethyl)benzene and 1,4-diazepane, followed by purification using normal-phase chromatography (20% methanol in ethyl acetate) . Adapting this, mesitylmethyl bromide (or chloride) would react with 1,4-diazepane under basic conditions (e.g., K₂CO₃/NaI in DMF), with purification via column chromatography. Steric hindrance from the mesityl group may necessitate prolonged reaction times or elevated temperatures.

Q. How can this compound be characterized spectroscopically?

- Methodology : Key characterization tools include:

- ¹H NMR : The mesitylmethyl group’s three equivalent methyl protons appear as a singlet (~δ 2.3), while the diazepane ring protons show signals between δ 2.7–3.5 (e.g., δ 3.4–3.5 for N–CH₂ groups, δ 2.7–2.9 for CH₂–NH) .

- Mass Spectrometry (MS) : Expected molecular ion [M+H⁺] can be calculated (C₁₅H₂₃N₂: 231.3 g/mol). Fragmentation patterns may include loss of the mesitylmethyl group (m/z 231 → 147, corresponding to the diazepane moiety) .

Advanced Research Questions

Q. How does the mesitylmethyl substituent influence the conformational dynamics of 1,4-diazepane?

- Analysis : Bulky substituents like mesitylmethyl restrict ring flexibility. In 1-(3-trifluoromethylphenyl)-1,4-diazepane, coupling constants (J = 5.4–7.96 Hz) in ¹H NMR suggest partial puckering of the diazepane ring due to steric interactions . For mesitylmethyl derivatives, stronger steric effects may further constrain the ring, altering ligand-receptor binding kinetics. Computational modeling (e.g., DFT) can quantify torsional energy barriers and preferred conformers.

Q. What strategies optimize biological activity assessment for this compound in receptor-binding studies?

- Methodology :

- Receptor Screening : Test affinity for dopamine (D3), serotonin, or orexin receptors, as seen in structurally related diazepanes . For example, 1-(4-chlorophenyl)-1,4-diazepane derivatives showed D3 receptor binding (IC₅₀ ~ nM range) in radioligand displacement assays .

- Salt Formation : Convert the free base to HCl salt (via HCl/Et₂O) to improve solubility and crystallinity, as demonstrated for antiparkinsonian diazepanes .

Q. How can structure-activity relationship (SAR) studies be designed for mesitylmethyl-substituted diazepanes?

- Experimental Design :

- Analog Synthesis : Prepare derivatives with varying substituents (e.g., electron-withdrawing/-donating groups) on the mesityl ring or diazepane nitrogen.

- Activity Correlation : Compare binding affinities (e.g., Ki values) across analogs to identify critical structural features. For instance, trifluoromethyl-substituted diazepanes showed enhanced receptor selectivity due to electronic effects .

- Data Analysis : Use multivariate regression to correlate steric/electronic parameters (e.g., Hammett constants, molar refractivity) with biological activity .

Data Contradiction and Validation

Q. How to resolve discrepancies in synthetic yields for sterically hindered diazepanes?

- Analysis : Yields for aryl-substituted diazepanes vary widely (38–61%) depending on substituent size and reaction conditions . For mesitylmethyl derivatives, low yields may arise from steric hindrance during nucleophilic substitution. Mitigation strategies include:

- Catalyst Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium iodide) to enhance reactivity.

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of bulky intermediates.

- Temperature Control : Higher temperatures (80–100°C) may accelerate reactions but risk decomposition.

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.